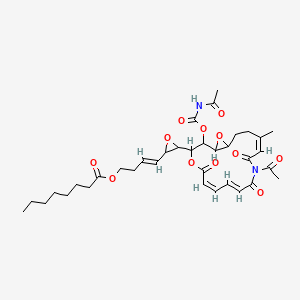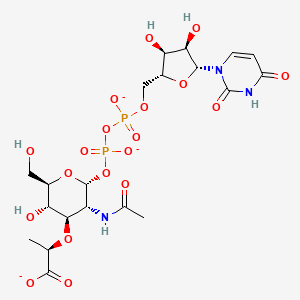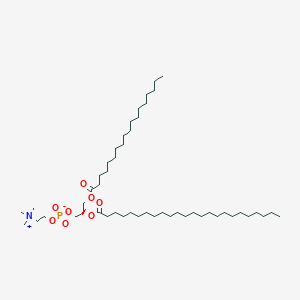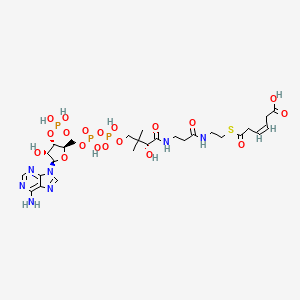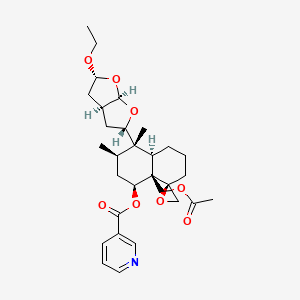![molecular formula C23H23ClN2O5S B1264420 3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-KI16425 is a 3-[({4-[4-({[1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid that is the (S)-enantiomer of KI16425. It is an enantiomer of a (R)-KI16425.
Applications De Recherche Scientifique
Synthesis and Development
- The compound was synthesized as part of developing potent PPARγ agonists. This synthesis involved a copper(I) catalyzed N-arylation as a key step, emphasizing a convergent synthetic route for easy isolation of unstable products (Reynolds & Hermitage, 2001).
Antibacterial Activity Studies
- Research into the antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups, including derivatives of this compound, revealed potential antibacterial activities against both Gram-positive and Gram-negative bacteria (Hu et al., 2006).
Exploration of PPARγ Agonism
- The compound's analogs were investigated for their role as PPARγ agonists. This research focused on the structural activity relationship, particularly around the phenyl alkyl ether moiety, to understand the requirements for PPARγ binding and activity (Collins et al., 1998).
Antimicrobial Agent Development
- The compound's structure inspired the synthesis of new quinazolines as potential antimicrobial agents. These agents showed promising antibacterial and antifungal activities on various pathogens (Desai et al., 2007).
GABAB Receptor Antagonist Synthesis
- Derivatives of the compound were synthesized as part of developing specific GABAB receptor antagonists. This research contributed to understanding the structure-activity relationship of GABAB antagonists (Abbenante et al., 1997).
Propriétés
Nom du produit |
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid |
|---|---|
Formule moléculaire |
C23H23ClN2O5S |
Poids moléculaire |
475 g/mol |
Nom IUPAC |
3-[[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28)/t15-/m0/s1 |
Clé InChI |
LLIFMNUXGDHTRO-HNNXBMFYSA-N |
SMILES isomérique |
CC1=NOC(=C1NC(=O)O[C@@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O |
SMILES canonique |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



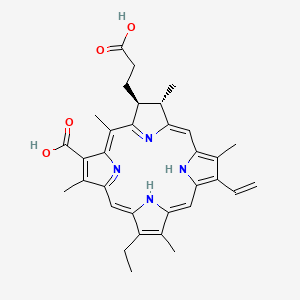
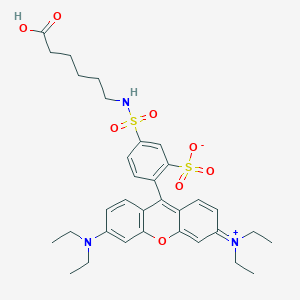
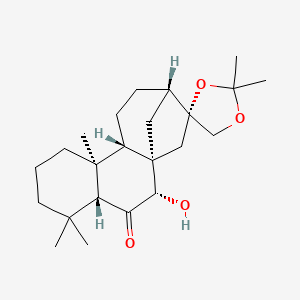
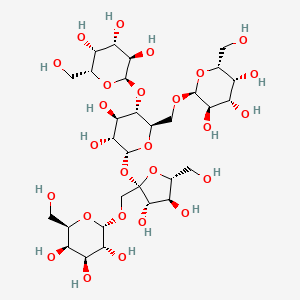
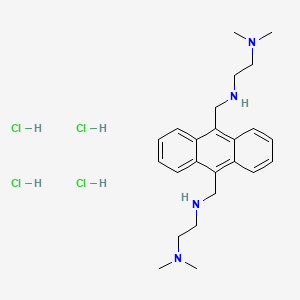
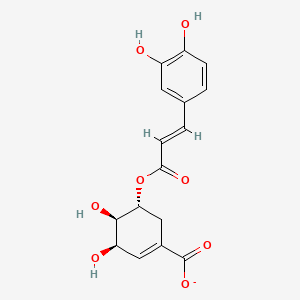
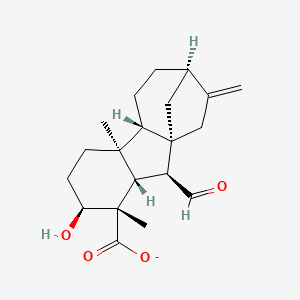
![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)
![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)
